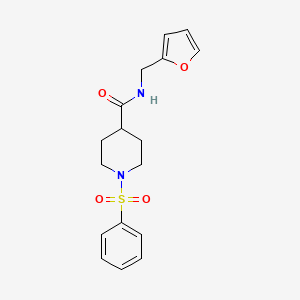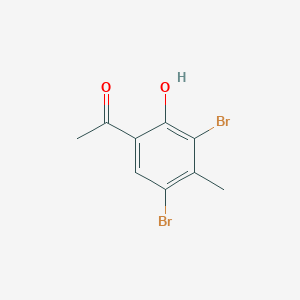
N-(2-furylmethyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-furylmethyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide, also known as FMPD, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. FMPD is a piperidine-based compound that has been synthesized through various methods, each with its own advantages and limitations.
Mécanisme D'action
The mechanism of action of N-(2-furylmethyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide is not fully understood, but it is believed to act on various molecular targets in cells. N-(2-furylmethyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide has been shown to inhibit the activity of enzymes such as histone deacetylases (HDACs) and carbonic anhydrases (CAs), which are involved in various cellular processes. N-(2-furylmethyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide has also been shown to modulate the activity of ion channels and receptors in cells, which may contribute to its neuroprotective and anticancer effects.
Biochemical and Physiological Effects
N-(2-furylmethyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide has been shown to have various biochemical and physiological effects in cells. In neurodegenerative diseases, N-(2-furylmethyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide has been shown to protect neurons from oxidative stress and inflammation, which are known to contribute to disease progression. In cancer cells, N-(2-furylmethyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide has been shown to induce cell cycle arrest and apoptosis, which are mechanisms of cell death. N-(2-furylmethyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide has also been shown to inhibit angiogenesis, which is the process of new blood vessel formation that is necessary for tumor growth.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-furylmethyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide has several advantages for lab experiments, including its stability and solubility in various solvents. N-(2-furylmethyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide is also relatively easy to synthesize and has a high yield. However, N-(2-furylmethyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide has some limitations, including its low potency and selectivity for certain molecular targets. Additionally, N-(2-furylmethyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide may have off-target effects that need to be taken into consideration when designing experiments.
Orientations Futures
There are several future directions for research on N-(2-furylmethyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide. One direction is to investigate its potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's. Another direction is to study its anticancer effects and develop N-(2-furylmethyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide-based drugs for cancer treatment. Additionally, N-(2-furylmethyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide can be used as a scaffold for the development of new drugs with improved pharmacological properties. Finally, further studies are needed to fully understand the mechanism of action of N-(2-furylmethyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide and its potential molecular targets.
Conclusion
In conclusion, N-(2-furylmethyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide is a promising chemical compound that has potential applications in various fields, including neuroscience, cancer research, and drug discovery. N-(2-furylmethyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide has been synthesized through various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively. Although N-(2-furylmethyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide has some limitations, it has several advantages for lab experiments and has several future directions for research.
Méthodes De Synthèse
N-(2-furylmethyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide can be synthesized through various methods, including the reaction of 2-furylmethylamine with piperidine-4-carboxylic acid, followed by sulfonylation with phenylsulfonyl chloride. Another method involves the reaction of 2-furylmethylamine with piperidine-4-carboxylic acid chloride, followed by sulfonylation with phenylsulfonyl chloride. Both methods have been successful in synthesizing N-(2-furylmethyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide, with the latter method being more efficient.
Applications De Recherche Scientifique
N-(2-furylmethyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide has been studied extensively for its potential applications in various fields, including neuroscience, cancer research, and drug discovery. In neuroscience, N-(2-furylmethyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide has been shown to have neuroprotective effects and may be a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. In cancer research, N-(2-furylmethyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide has been shown to inhibit the growth of cancer cells and may be a potential anticancer agent. In drug discovery, N-(2-furylmethyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide has been used as a scaffold for the development of new drugs with improved pharmacological properties.
Propriétés
IUPAC Name |
1-(benzenesulfonyl)-N-(furan-2-ylmethyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c20-17(18-13-15-5-4-12-23-15)14-8-10-19(11-9-14)24(21,22)16-6-2-1-3-7-16/h1-7,12,14H,8-11,13H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKNIAWGJXKSQRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCC2=CC=CO2)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Furan-2-ylmethyl)-1-(phenylsulfonyl)piperidine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[(4-ethoxyphenyl)sulfonyl]-4-(4-methylbenzyl)piperazine](/img/structure/B5888054.png)
![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-3-(4-nitrophenyl)acrylamide](/img/structure/B5888060.png)
![6-{[(5,6-diphenyl-1,2,4-triazin-3-yl)imino]methyl}-2,3-dimethoxybenzoic acid](/img/structure/B5888068.png)

![4-chloro-N-{[(4-iodo-2-methylphenyl)amino]carbonothioyl}-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B5888084.png)
![N-(2-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5888095.png)
![(4-tert-butylcyclohexyl)[2-(3,4-dimethoxyphenyl)ethyl]methylamine](/img/structure/B5888108.png)

![1,3-dichloro-2-[(4-ethoxyphenoxy)methyl]benzene](/img/structure/B5888131.png)
![nicotinaldehyde [4-(3-pyridinyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B5888136.png)
![ethyl 2-amino-1-(3,5-dichlorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5888138.png)